molecular formula C11H15ClN2O2 B1283666 Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate CAS No. 285119-72-4

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate

Cat. No.: B1283666
CAS No.: 285119-72-4
M. Wt: 242.7 g/mol
InChI Key: MGMROIDEKDNQND-UHFFFAOYSA-N
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Description

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C11H15ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a chloropyridinyl group, and a carbamate group, which contribute to its unique chemical properties.

Scientific Research Applications

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety information available for this compound indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . The associated hazard statements are H302, H315, H319, H332, and H335 . The precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

Given its use in proteomics research , it’s plausible that it may interact with proteins or enzymes, possibly altering their function or activity.

Biochemical Pathways

Given its use in proteomics research , it’s likely that it may influence protein-related pathways.

Result of Action

Given its use in proteomics research , it’s likely that it may influence protein-related processes at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their catalytic functions. This compound’s interactions with proteins can lead to conformational changes, affecting their biological activity. Additionally, this compound may interact with nucleic acids, influencing gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to alterations in cellular responses. This compound has been shown to affect gene expression, potentially upregulating or downregulating specific genes. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound may also interact with transcription factors, influencing gene expression by altering their binding to DNA. Additionally, this compound can modulate signal transduction pathways, leading to changes in cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing the conversion of substrates to products. This compound can affect metabolic flux, leading to changes in the levels of metabolites. Additionally, this compound may be metabolized into different products, each with distinct biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. Understanding the transport and distribution of this compound is crucial for elucidating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate typically involves the reaction of 6-chloropyridine-3-methanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 6-chloropyridine-3-methanol and tert-butyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (6-chloropyridin-3-yl)carbamate
  • Tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate
  • Tert-butyl (6-chloropyridin-2-yl)carbamate

Uniqueness

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate is unique due to the presence of the chloropyridinyl group, which imparts specific chemical reactivity and biological activity. The combination of the tert-butyl and carbamate groups further enhances its stability and solubility, making it a valuable compound in various research applications.

Properties

IUPAC Name

tert-butyl N-[(6-chloropyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMROIDEKDNQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572891
Record name tert-Butyl [(6-chloropyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285119-72-4
Record name tert-Butyl [(6-chloropyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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